Octadeca-6,9,12-trienoic acid

Catalog No.
S528685
CAS No.
506-26-3
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadeca-6,9,12-trienoic acid

CAS Number

506-26-3

Product Name

Octadeca-6,9,12-trienoic acid

IUPAC Name

octadeca-6,9,12-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)

InChI Key

VZCCETWTMQHEPK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acid, gamma-Linolenic, Acid, Gamolenic, gamma Linolenic Acid, gamma Linolenic Acid, Ammonium Salt, gamma Linolenic Acid, Cerium Salt, gamma Linolenic Acid, Indium Salt, gamma Linolenic Acid, Lithium Salt, gamma Linolenic Acid, Potassium Salt, gamma Linolenic Acid, Sodium Salt, gamma Linolenic Acid, Zinc Salt, gamma-Linolenic Acid, gamma-Linolenic Acid, Ammonium Salt, gamma-Linolenic Acid, Cerium Salt, gamma-Linolenic Acid, Indium Salt, gamma-Linolenic Acid, Lithium Salt, gamma-Linolenic Acid, Potassium Salt, gamma-Linolenic Acid, Sodium Salt, gamma-Linolenic Acid, Zinc Salt, Gamolenic Acid

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O

The exact mass of the compound gamma-Linolenic acid is 278.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6. It belongs to the ontological category of linolenic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Octadeca-6,9,12-trienoic acid, commonly known as gamma-Linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid (PUFA) with the lipid number 18:3 (n-6). Unlike its structural isomer alpha-linolenic acid (ALA), an omega-3 fatty acid, GLA serves as a direct metabolic precursor to dihomo-γ-linolenic acid (DGLA). DGLA is subsequently converted into anti-inflammatory and anti-aggregatory series-1 prostaglandins (PGE1) and thromboxanes (TXA1). This positions high-purity GLA as a critical starting material for applications requiring precise modulation of the n-6 metabolic pathway, distinct from the pathways initiated by other common fatty acids like linoleic acid or ALA.

Substituting high-purity Octadeca-6,9,12-trienoic acid with seemingly related alternatives introduces critical process and outcome variables. Crude botanical oils, such as borage or evening primrose oil, contain GLA in highly variable concentrations (e.g., borage oil at 18-26%) alongside other fatty acids that can act as confounding variables or competitive inhibitors in biological and chemical systems. Using the omega-3 isomer, alpha-linolenic acid (ALA), is not a valid substitution as it directs metabolism toward entirely different eicosanoid and docosanoid series (e.g., EPA and DHA pathways). Furthermore, substituting the free acid with its esterified forms (e.g., ethyl ester) fundamentally alters physical properties; esters are less water-soluble and more suitable for specific dietary or non-aqueous formulations, making the choice between the acid and ester form a critical, non-interchangeable procurement decision based on the application's solvent system and formulation requirements.

Superior Precursor Efficiency: Bypasses Rate-Limiting Conversion from Linoleic Acid

Procuring GLA directly bypasses the slow and inefficient conversion of linoleic acid (LA) by the rate-limiting enzyme Δ6-desaturase, providing a more direct and efficient substrate for DGLA formation. In a study on injured rats, parenteral nutrition with lipid emulsions containing 4.4% and 6.1% GLA significantly increased the plasma ratio of DGLA to arachidonic acid (AA), a key indicator of precursor efficiency that is not achieved by supplementing with LA alone. This demonstrates that for applications requiring the targeted production of DGLA and its derivatives like PGE1, starting with GLA is more effective than relying on the upstream precursor, LA.

Evidence DimensionMetabolic Precursor Efficiency
Target Compound DataSignificantly increased plasma DGLA levels and DGLA/AA ratio in a dose-dependent manner.
Comparator Or BaselineA control diet with a soybean/safflower oil lipid emulsion (0% GLA), rich in linoleic acid.
Quantified DifferenceThe ratio of DGLA to arachidonic acid was significantly increased in response to 4.4% and 6.1% GLA supplementation compared to the 0% GLA control.
ConditionsIn vivo study in control and injured male Sprague-Dawley rats receiving parenteral nutrition for 3 days.

For synthesizing or studying DGLA-derived molecules, using GLA as the precursor is more direct and avoids the biological bottleneck associated with linoleic acid conversion.

Purity-Dependent Reproducibility: Avoids Confounding Effects of Crude Borage Oil

While borage seed oil is a common source of GLA, its use introduces variability and confounding factors not present with the pure compound. An in vivo study using Drosophila melanogaster demonstrated divergent outcomes: low doses of borage oil (0.19%) increased the health span, whereas pure GLA significantly decreased the life span. This highlights that the biological effects of borage oil are not solely attributable to its GLA content and that other components in the oil modulate its activity. For research requiring high precision and reproducibility, such as cellular assays or metabolic studies, the use of >99% pure GLA is essential to isolate the specific effects of the compound and avoid the unpredictable influence of crude oil matrices.

Evidence DimensionIn Vivo Biological Outcome (Health Span)
Target Compound DataSignificantly decreased the life span of D. melanogaster.
Comparator Or BaselineBorage seed oil (0.19% dose) increased the health span of D. melanogaster.
Quantified DifferenceOpposite qualitative effects on organism health span.
ConditionsIn vivo analysis using the Drosophila melanogaster model.

This justifies procuring high-purity GLA to ensure that observed effects are directly attributable to the compound, eliminating confounding variables from crude oil mixtures for reliable and reproducible data.

Formulation & Handling: Defined Physicochemical Properties vs. Esters

The choice between GLA free acid and its ester forms is a critical procurement decision based on formulation requirements. GLA ethyl ester is noted to be less water-soluble than the free acid, making it more suitable for incorporation into oil-based formulations or specialized diets. Conversely, the free carboxylic acid group of GLA is essential for applications involving pH-dependent solubility, salt formation, or reactions where the free acid is a required moiety. For instance, in studies of lipid film biophysics, the free acid form of GLA directly interacts with other tear film lipids, increasing the maximum surface pressure (Πmax) of meibomian lipid films from ~14mN/m to 25mN/m at a 0.8 mole fraction, a property dependent on the free acid structure.

Evidence DimensionSolubility & Formulation Amenability
Target Compound DataFree acid form is required for specific aqueous interface interactions and reactions.
Comparator Or BaselineGLA ethyl ester is less water-soluble, making it preferable for oil-based formulations and diets.
Quantified DifferenceQualitative difference in solubility and formulation suitability based on the presence or absence of the free carboxyl group.
ConditionsGeneral formulation and biophysical (Langmuir trough) contexts.

This dictates the choice of GLA form based on process compatibility, ensuring the selected compound has the correct physical properties for the intended solvent system or reaction.

Metabolic Pathway Research and Cell Culture Models

For targeted investigation of the n-6 fatty acid cascade, particularly the synthesis of DGLA and 1-series eicosanoids. Using high-purity GLA is essential to ensure that observed cellular responses, such as shifts in the DGLA/AA ratio, are not confounded by other fatty acids present in crude oils, allowing for precise, reproducible results in studies of inflammation and lipid signaling.

Precursor for Chemical and Enzymatic Synthesis

As a high-purity starting material for the synthesis of DGLA, Prostaglandin E1, or other specific bioactive lipid mediators. Its use bypasses the inefficient and rate-limited enzymatic conversion from linoleic acid, providing a more direct and higher-yielding route to the desired downstream n-6 metabolites for use as analytical standards or in further research.

Development of Defined Lipid-Based Formulations

For creating well-characterized lipid-based drug delivery systems, such as liposomes, nanoemulsions, or topical preparations. The defined physicochemical properties of pure GLA free acid, particularly its behavior at interfaces, are critical for designing stable and effective formulations where component interactions must be precisely controlled, unlike the variability inherent in crude oil mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 Da

Monoisotopic Mass

278.224580195 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78YC2MAX4O

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a dietary supplement for over-the-counter uses.

Pharmacology

Gamolenic acid is converted to PGE1, which exhibits anti-inflammatory, antithrombotic, antiproliferative, and lipid-lowering effects [F27]. PGE1 also induces smooth muscle relaxation and vasodilation. Gamolenic acid is an essential component of membrane phospholipids, including the mitochondrial membrane, where it enhances the the integrity and the fluidity of the membrane [F27]. **Bone and joint health:** In a pilot study of women with a mean age of 79.5 years and senile osteoporosis, the use of gamolenic acid in combination with calcium and eicosapentaenoic acid was associated with an increase in femoral bone density and lumbar spine density in comparison to placebo, where there were no observable changes [A32862]. In clinical studies of patients with rheumatoid arthritis, treatment with gamolenic acid-containing oils resulted in an improvement in symptoms, measured by joint tenderness counts and scores, joint swelling scores, physician global assessment, and pain [F27]. **Inflammation:** A study demonstrated that oral administration of gamolenic acid suppressed human T-cell proliferation and activation by interfering with early events in the TcR/CD3-receptor–mediated signal transduction cascade [A32849]. **Atherosclerosis:** In ApoE genetic knock-out mice, dietary gamolenic acid was shown to reduce the average medial layer thickness of the vessel wall and reduces the size of atherosclerotic lesions [A32849]. **Diabetic complications:** In a clinical trial of patients with mild diabetic neuropathy or distal diabetic neuropathy, treatment with gamolenic acid was associated with improved symptoms in hot and cold threshold, sensation, tendon reflexes, and muscle strength [F27]. GLA ameliorated the inflammatory profile in diabetic nephropathy in rat studies [A32850]. **Cancer:** In three human tumor cell lines (the neuroblastoma CHP-212, the tubal carcinoma TG, and the colon carcinoma SW-620), gamolenic acid elicited cytotoxic effects in tumours by blocking cell proliferation following incorporation into malignant cells [A32860]. In both clinical and animal studies of breast cancer, gamolenic acid, in combination with tamoxifen, down-regulated the expression of estrogen receptors [F27]. **Skin disorders:** In an open study of patients with atopic dermatitis, which is a disorder related to a deficiency of delta-6-desaturase and inefficient conversion of linoleic acid to gamolenic acid, daily administration of gamolenic acid was associated with a significant increase in plasma GLA and DGLA levels in combination with an improvement of clinical signs of atopic dermatitis [A32863]. **Respiratory disorders:** In patients with acute lung injury or acute respiratory distress syndrome, gamolenic acid was shown to reduce cytokine production and neutrophil recruitment into the lung [A32848]. In patients with atopic asthma, gamolenic acid blocked _ex vivo_ synthesis of leukotrienes from whole blood and isolated neutrophils compared to the placebo group [A32848].
Gamolenic Acid is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and exactly three double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all double bonds in the cis- configuration.

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX02 - Gamolenic acid

Mechanism of Action

Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages.

Pictograms

Irritant

Irritant

Other CAS

506-26-3

Absorption Distribution and Excretion

The findings from a pharmacokinetic study suggest that therapeutic levels of GLA can be achieved within a week. The fasting plasma GLA levels plateaued within seven days of beginning treatment, regardless of dose.
The metabolites of gamolenic acid is expected to undergo renal excretion.
No pharmacokinetic data available.

Metabolism Metabolites

Via elongation mediated by elongase (ELOVL5), gamolenic acid is rapidly converted to dihomo-gamma-linolenic acid (DGLA), which is further cyclooxygenated to prostaglandin E1 (PGE1) via COX-1 or COX-2 enzymatic activity depending on the cell type. PGE1 may be metabolized to smaller prostaglandin remnants, primarily dicarboxylic acids, which undergo renal excretion. DGLA may be converted to 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) by 15-lipoxygenase enzyme. Although the enzymatic pathway is less predominant relative to ELOVL5 in most cells, DGLA may also be converted to arachidonic acid (AA) via delta-5-desaturate activity, where hydrogen atoms are selectively removed to create new double bonds F27]. Arachidonic acid is a precursor in the biosynthesis of prostaglandin E2, thromboxanes, and leukotrienes, which are potent inflammatory mediators and play an important role in inflammatory pathways.

Wikipedia

Gamma-Linolenic_acid

Biological Half Life

No pharmacokinetic data available.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
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2: Antal O, Péter M, Hackler L Jr, Mán I, Szebeni G, Ayaydin F, Hideghéty K, Vigh L, Kitajka K, Balogh G, Puskás LG. Lipidomic analysis reveals a radiosensitizing role of gamma-linolenic acid in glioma cells. Biochim Biophys Acta. 2015 Sep;1851(9):1271-82. doi: 10.1016/j.bbalip.2015.06.003. Epub 2015 Jun 16. PubMed PMID: 26092623.
3: Jubie S, Dhanabal P, Afzal Azam M, Muruganantham N, Kalirajan R, Elango K. Synthesis and characterization of some novel fatty acid analogues: a preliminary investigation on their activity against human lung carcinoma cell line. Lipids Health Dis. 2013 Mar 28;12:45. doi: 10.1186/1476-511X-12-45. PubMed PMID: 23537396; PubMed Central PMCID: PMC3621780.
4: Klempova T, Basil E, Kubatova A, Certik M. Biosynthesis of gamma-linolenic acid and beta-carotene by Zygomycetes fungi. Biotechnol J. 2013 Jul;8(7):794-800. doi: 10.1002/biot.201200099. Epub 2013 Jun 7. PubMed PMID: 23625863.
5: Arm JP, Boyce JA, Wang L, Chhay H, Zahid M, Patil V, Govindarajulu U, Ivester P, Weaver KL, Sergeant S, Israel E, Chilton FH. Impact of botanical oils on polyunsaturated fatty acid metabolism and leukotriene generation in mild asthmatics. Lipids Health Dis. 2013 Oct 2;12:141. doi: 10.1186/1476-511X-12-141. PubMed PMID: 24088297; PubMed Central PMCID: PMC3851449.
6: Cheung KL. Management of cyclical mastalgia in oriental women: pioneer experience of using gamolenic acid (Efamast) in Asia. Aust N Z J Surg. 1999 Jul;69(7):492-4. PubMed PMID: 10442919.
7: Fejerčáková A, Vašková J, Bača M, Vaško L, Marcinčák S, Hertelyová Z, Petrášová D, Guothová L. Effect of dietary microbially produced gamma-linolenic acid and plant extracts on enzymatic and non-enzymatic antioxidants in various broiler chicken organs. J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):860-6. doi: 10.1111/jpn.12146. Epub 2013 Nov 20. PubMed PMID: 24251917.
8: Park SO, Hwangbo J, Yuh IS, Park BS. Gamma-linolenic acid egg production enriched with hemp seed oil and evening primrose oil in diet of laying hens. J Environ Biol. 2014 Jul;35(4):635-40. PubMed PMID: 25004746.
9: Li C, Bo L, Liu W, Lu X, Jin F. Enteral Immunomodulatory Diet (Omega-3 Fatty Acid, γ-Linolenic Acid and Antioxidant Supplementation) for Acute Lung Injury and Acute Respiratory Distress Syndrome: An Updated Systematic Review and Meta-Analysis. Nutrients. 2015 Jul 9;7(7):5572-85. doi: 10.3390/nu7075239. Review. PubMed PMID: 26184293; PubMed Central PMCID: PMC4517016.
10: Sergeant S, Rahbar E, Chilton FH. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Eur J Pharmacol. 2016 Aug 15;785:77-86. doi: 10.1016/j.ejphar.2016.04.020. Epub 2016 Apr 12. Review. PubMed PMID: 27083549; PubMed Central PMCID: PMC4975646.
11: Miyake JA, Benadiba M, Ribeiro G, DE Oliveira Silva D, Colquhoun A. Novel ruthenium - gamma-linolenic acid complex inhibits C6 rat glioma cell proliferation in vitro and in the orthotopic C6 model in vivo after osmotic pump infusion. Anticancer Res. 2014 Apr;34(4):1901-11. PubMed PMID: 24692725.
12: Das UN. n-3 fatty acids, γ-linolenic acid, and antioxidants in sepsis. Crit Care. 2013 Apr 19;17(2):312. doi: 10.1186/cc12574. Review. PubMed PMID: 23597172; PubMed Central PMCID: PMC3672630.
13: Shin KO, Kim K, Jeon S, Seo CH, Lee YM, Cho Y. Mass Spectrometric Confirmation of γ-Linolenic Acid Ester-Linked Ceramide 1 in the Epidermis of Borage Oil Fed Guinea Pigs. Lipids. 2015 Oct;50(10):1051-6. doi: 10.1007/s11745-015-4056-2. Epub 2015 Aug 2. PubMed PMID: 26233818.
14: Safarinejad MR, Shafiei N, Safarinejad S. Effects of EPA, γ-linolenic acid or coenzyme Q10 on serum prostate-specific antigen levels: a randomised, double-blind trial. Br J Nutr. 2013 Jul 14;110(1):164-71. doi: 10.1017/S0007114512004783. Epub 2012 Nov 30. PubMed PMID: 23199523.
15: Saad N, Abdeshahian P, Kalil MS, Yusoff WM, Hamid AA. Optimization of aeration and agitation rate for lipid and gamma linolenic acid production by Cunninghamella bainieri 2A1 in submerged fermentation using response surface methodology. ScientificWorldJournal. 2014;2014:280146. doi: 10.1155/2014/280146. Epub 2014 Dec 31. PubMed PMID: 25610901; PubMed Central PMCID: PMC4295020.
16: Chenoy R, Hussain S, Tayob Y, O'Brien PM, Moss MY, Morse PF. Effect of oral gamolenic acid from evening primrose oil on menopausal flushing. BMJ. 1994 Feb 19;308(6927):501-3. PubMed PMID: 8136666; PubMed Central PMCID: PMC2542782.
17: Ribeiro P, Carvalho FD, Abreu Ade A, Sant'anna Mde T, Lima RJ, Carvalho Pde O. Effect of fish oil supplementation in pregnancy on the fatty acid composition of erythrocyte phospholipids and breast milk lipids. Int J Food Sci Nutr. 2012 Feb;63(1):36-40. doi: 10.3109/09637486.2011.593714. Epub 2011 Jun 28. Erratum in: Int J Food Sci Nutr. 2012 Nov;63(7):893. PubMed PMID: 21707451.
18: Chen Q, Nimal J, Li W, Liu X, Cao W. Delta-6 desaturase from borage converts linoleic acid to gamma-linolenic acid in HEK293 cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):484-8. doi: 10.1016/j.bbrc.2011.06.003. Epub 2011 Jun 7. PubMed PMID: 21679695.
19: Tasset-Cuevas I, Fernández-Bedmar Z, Lozano-Baena MD, Campos-Sánchez J, de Haro-Bailón A, Muñoz-Serrano A, Alonso-Moraga A. Protective effect of borage seed oil and gamma linolenic acid on DNA: in vivo and in vitro studies. PLoS One. 2013;8(2):e56986. doi: 10.1371/journal.pone.0056986. Epub 2013 Feb 27. PubMed PMID: 23460824; PubMed Central PMCID: PMC3584109.
20: Tso P, Caldwell J, Lee D, Boivin GP, DeMichele SJ. Comparison of growth, serum biochemistries and n-6 fatty acid metabolism in rats fed diets supplemented with high-gamma-linolenic acid safflower oil or borage oil for 90 days. Food Chem Toxicol. 2012 Jun;50(6):1911-9. doi: 10.1016/j.fct.2012.01.001. Epub 2012 Jan 12. PubMed PMID: 22265940; PubMed Central PMCID: PMC4520314.

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